molecular formula C4H10O4 B1671061 Erythritol CAS No. 149-32-6

Erythritol

カタログ番号 B1671061
CAS番号: 149-32-6
分子量: 122.12 g/mol
InChIキー: UNXHWFMMPAWVPI-ZXZARUISSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

Erythritol is synthesized from corn using enzymes and fermentation . It is also produced by our bodies as part of our metabolism, but at very low levels . When used as a food additive, erythritol is used at concentrations at least 1,000 times the natural levels found in food or our bodies .


Molecular Structure Analysis

Erythritol’s molecular formula is C4H10O4 . Its molar mass is 122.120 g·mol−1 . The structure of erythritol is such that it has two identical chiral centers and two opposite ones .


Chemical Reactions Analysis

Erythritol is made by our own bodies as part of our metabolism, but at very low levels . Naturally occurring erythritol isn’t the problem. It’s the high doses of erythritol from packaged foods that we’re seeing have very adverse effects .


Physical And Chemical Properties Analysis

Erythritol is a solid with a melting point of 121 °C and no optical rotation . It is a white crystal or powder anhydrous, and non-hygroscopic with similar appearance as table sugar sucrose . It has pleasant sweet taste with sweetness about 60-70% of sucrose and 0-0.2 calorie per gram comparing to 4 calorie per gram for sucrose .

科学的研究の応用

Food Industry

Erythritol is a biological sweetener with applications in the food industry . It is used as a functional sugar substitute in special foods for people with diabetes and obesity due to its unique nutritional properties . A 10% (wt.vol -1) solution of erythritol has 60% to 70% of the sweetness of sucrose . It can be safely used as a noncariogenic sweetener in foods as it cannot be fermented by the bacteria that cause dental caries .

Pharmaceutical Industry

Erythritol has been widely used in the pharmaceutical industry . It is used in the production of other sugars due to its high yield and productivity in the industrial scale of production .

Cosmetics Industry

Erythritol is also used in the cosmetics industry . Its unique physical and chemical properties make it a valuable ingredient in various cosmetic products .

Biotechnological Applications

Erythritol is produced by microbial methods using mostly osmophilic yeasts and has been produced commercially using mutant strains of Aureobasidium sp. and Pseudozyma tsukubaensis . This review focuses on the approaches for the efficient erythritol production, strategies used to enhance erythritol productivity in microbes, and the potential biotechnological applications of erythritol .

Health and Nutrition

Evidence shows erythritol has potential as a beneficial replacement for sugar in healthy and diabetic subjects as it exerts no effects on glucose or insulin and induces gut hormone secretions that modulate satiety to promote weight loss . Long-term rodent studies show erythritol consumption lowers body weight or adiposity .

Thermal Energy Storage

Erythritol also has great potential in the field of thermal energy storage . Its unique properties make it a valuable component in systems designed to store and release thermal energy .

Chemical Industry

Due to increasing demand of erythritol with wide applications in foods, pharmaceuticals, and chemical industries, research activities are focusing on reducing production cost by fermentation conditions optimization .

Metabolic Engineering

In recent years, the continuous advancement of synthetic biology and metabolic engineering has made the genetic engineering tool library more diversified, providing more possibilities for the construction and optimization of microbial cell factories . Microorganisms can reduce the economic cost of erythritol production by solid-state fermentation of byproducts or sugar-containing wastes from the food industry .

将来の方向性

The EU approval of erythritol does not yet cover its use in beverages because the laxative threshold may be exceeded, especially by young consumers, through ingestion of erythritol in beverages . More research is needed to further understand possible health risks of erythritol .

特性

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol
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InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
Source PubChem
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InChI Key

UNXHWFMMPAWVPI-ZXZARUISSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H]([C@H](CO)O)O)O
Source PubChem
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Molecular Formula

C4H10O4
Record name ERYTHRITOL
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID6043919
Record name Erythritol
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Molecular Weight

122.12 g/mol
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Physical Description

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid
Record name 1,2,3,4-Butanetetrol, (2R,3S)-rel-
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Boiling Point

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg
Record name Erythritol
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Solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C
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Density

1.451 g/cu cm at 20 °C
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Vapor Pressure

0.0000237 [mmHg]
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Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
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Product Name

Erythritol

Color/Form

Bipyramidal tetragonal prisms, White crystals

CAS RN

149-32-6
Record name Erythritol
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Melting Point

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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